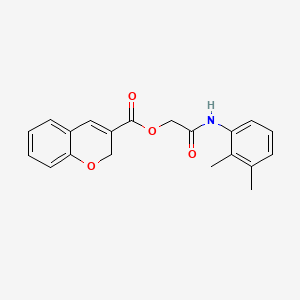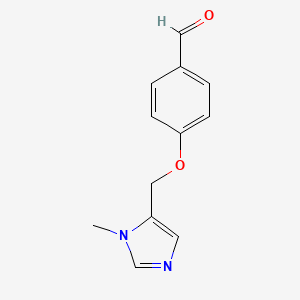
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is an organic compound that features an imidazole ring substituted with a methoxybenzaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzaldehyde. The reaction is carried out under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzaldehyde
- 4-((1H-Imidazol-1-yl)methoxy)benzaldehyde
- 4-((1-Methyl-1H-imidazol-1-yl)methyl)benzaldehyde
Uniqueness
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in biological activity and chemical behavior compared to its analogs .
属性
CAS 编号 |
646071-63-8 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
4-[(3-methylimidazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-4-2-10(7-15)3-5-12/h2-7,9H,8H2,1H3 |
InChI 键 |
JPBMASNDMRNAAS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1COC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



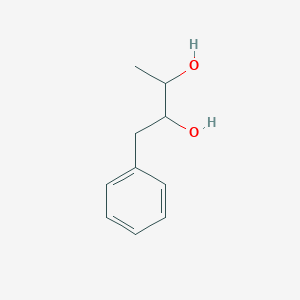
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)


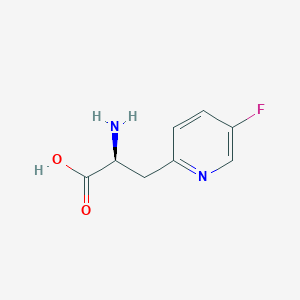
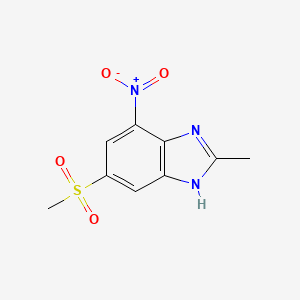
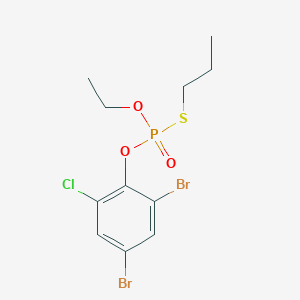
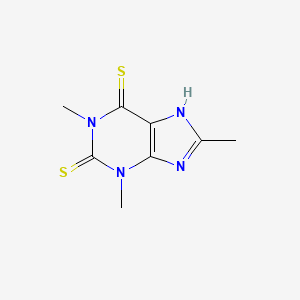

![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
